

Theoretical reactivity analysis of 2-Bromo-N-methylpyridin-4-amine

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Compound of Interest

Compound Name: 2-Bromo-N-methylpyridin-4-amine

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An In-depth Technical Guide to the Theoretical Reactivity of **2-Bromo-N-methylpyridin-4-amine**

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Abstract

2-Bromo-N-methylpyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridine, its unique electronic and structural characteristics impart a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures, particularly in drug discovery programs.^{[1][2][3]} This technical guide provides a comprehensive theoretical analysis of the molecule's reactivity, leveraging established computational chemistry methodologies. By elucidating the molecular geometry, electronic landscape, and orbital characteristics, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its behavior in key synthetic transformations.

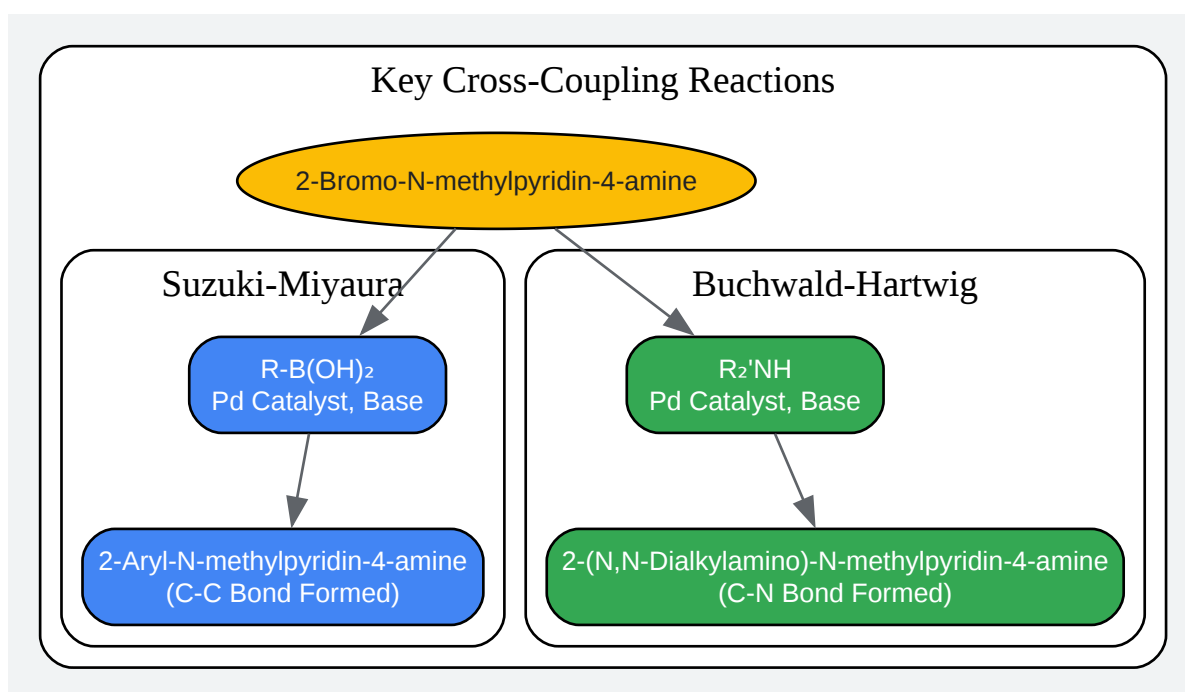
Introduction: The Strategic Value of 2-Bromo-N-methylpyridin-4-amine

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] The strategic functionalization of this ring system allows for the fine-tuning of physicochemical properties and biological activity. **2-Bromo-N-methylpyridin-4-amine** (CAS: 847799-64-8) emerges as a particularly useful intermediate due to its distinct arrangement of substituents.[4]

The molecule incorporates three key features that govern its chemical behavior:

- An electron-deficient pyridine ring, which inherently favors nucleophilic substitution.[5][6]
- A bromine atom at the 2-position, an excellent leaving group that activates the C2 carbon for nucleophilic attack and serves as a critical handle for transition-metal-catalyzed cross-coupling reactions.[5][7][8]
- An N-methylamino group at the 4-position, a strong electron-donating group that modulates the electron density of the ring and provides a site for further functionalization.

Understanding the interplay of these features is paramount for designing efficient synthetic routes and predicting potential reaction pathways. This guide employs a first-principles approach, using Density Functional Theory (DFT) as a predictive tool to dissect the molecule's intrinsic reactivity.



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